1,4-Dihydroxy-2-naphthoic acid
Overview
Description
1,4-Dihydroxy-2-naphthoic acid is a naphthoic acid derivative characterized by the presence of two hydroxyl groups at positions 1 and 4 on the naphthalene ring and a carboxyl group at position 2. This compound is known for its role as a bifidogenic growth stimulator, promoting the proliferation of beneficial bacteria such as Bifidobacterium in the human intestine . It is also a precursor in the biosynthesis of menaquinone (vitamin K2) in various microorganisms .
Mechanism of Action
Target of Action
The primary target of 1,4-Dihydroxy-2-naphthoic acid is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
This compound binds to the aryl hydrocarbon receptor (AhR), exhibiting anti-inflammatory activity . This compound is a bacterial-derived metabolite that interacts with its target, leading to changes in the expression of certain genes .
Biochemical Pathways
This compound is an intermediate in the menaquinone biosynthetic pathway in various microorganisms . It is also involved in the alternative menaquinone biosynthetic pathway found in some microorganisms, including Helicobacter pylori, Campylobacter jejuni, and Streptomyces coelicolor . In this alternative pathway, 5,8-dihydroxy-2-naphthoic acid was identified as an intermediate, instead of this compound .
Pharmacokinetics
It is known that this compound is a bacterial-derived metabolite, suggesting that it may be produced and metabolized within the gut microbiome .
Result of Action
The binding of this compound to the aryl hydrocarbon receptor (AhR) results in anti-inflammatory activity in the gut . This can lead to changes in the expression of certain genes, which can have downstream effects on cellular function .
Action Environment
The action of this compound is influenced by the gut environment, as it is a bacterial-derived metabolite . The presence of certain bacteria in the gut microbiome, such as Bifidobacteria, can influence the production and action of this compound . Furthermore, the compound’s stability and efficacy may be affected by factors such as pH and the presence of other metabolites in the gut environment .
Biochemical Analysis
Biochemical Properties
1,4-Dihydroxy-2-naphthoic acid plays a crucial role in biochemical reactions, particularly in the menaquinone biosynthetic pathway in various microorganisms . This compound interacts with several enzymes and proteins, including cytochrome P450 monooxygenases, which catalyze the hydroxylation of naphthoic acids . Additionally, this compound has been reported to stimulate the growth of Bifidobacterium, thereby improving gut health . The interactions between this compound and these biomolecules are essential for its biological activity and therapeutic potential.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to reduce inflammation in interleukin-10-deficient mice with colitis by suppressing macrophage-derived proinflammatory cytokines . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in human Caco2 colon cancer cells, this compound induces CYP1A1 gene expression, a marker of aryl hydrocarbon receptor responsiveness . These cellular effects highlight the compound’s potential in modulating immune responses and maintaining gut health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme modulation. This compound binds to the aryl hydrocarbon receptor, exhibiting anti-inflammatory activity in the gut . Additionally, this compound acts as a precursor in the biosynthesis of menaquinone, where it undergoes a series of enzymatic reactions, including hydroxylation and prenylation . These molecular interactions and enzymatic processes are critical for the compound’s biological functions and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can inhibit dextran sodium sulfate-induced colitis in mice and decrease inflammation in interleukin-10-deficient mice by suppressing pro-inflammatory cytokines . The stability and degradation of this compound in laboratory conditions are essential factors influencing its long-term effects on cellular function. These temporal effects provide insights into the compound’s potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in osteoporosis model mice, concurrent administration of this compound with FK506 improved bone mass reduction and suppressed inflammatory cytokine production . Additionally, different dosages of this compound have been shown to modulate colonic inflammation and bacterial flora in mice . These studies highlight the importance of dosage in determining the compound’s therapeutic efficacy and potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the menaquinone biosynthetic pathway in microorganisms . This compound interacts with enzymes such as cytochrome P450 monooxygenases and prenyltransferases, which catalyze its conversion into various intermediates and final products . These metabolic pathways are essential for the compound’s biological activity and its role in promoting gut health and modulating immune responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, in Escherichia coli, the AcrAB-TolC multidrug efflux pump has been shown to increase the expression level of this compound, enhancing its organic solvent tolerance . These transport mechanisms are crucial for the compound’s localization and accumulation within cells, influencing its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. In plants, this compound is localized within plastids, where it participates in the biosynthesis of phylloquinone . Additionally, the subcellular localization of this compound in bacterial cells involves its interaction with membrane-bound enzymes and transporters . These localization patterns are essential for the compound’s role in various biochemical processes and its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the carboxylation of 1,4-dihydroxynaphthalene using carbon dioxide gas in the presence of an alkali metal alcoholate . Another method employs the biocatalytic oxidation of 2-naphthoic acid using cytochrome P450 monooxygenases, which regioselectively introduce hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using bacteria from the genus Propionibacterium. These bacteria produce the compound intracellularly and extracellularly, which is then collected and purified . The nutrient medium for the fermentation typically contains components such as skim milk powder, yeast extract, and glucose .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinone forms back to the hydroquinone state.
Substitution: The hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often employed in substitution reactions.
Major Products
Oxidation: Quinones such as 1,4-naphthoquinone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoic acids depending on the reagents used.
Scientific Research Applications
1,4-Dihydroxy-2-naphthoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1,4-Dihydroxy-2-naphthoic acid can be compared with other hydroxynaphthoic acids such as:
- 1-Hydroxy-2-naphthoic acid
- 3-Hydroxy-2-naphthoic acid
- 6-Hydroxy-2-naphthoic acid
Uniqueness
This compound is unique due to its dual role as a bifidogenic growth stimulator and a precursor in the biosynthesis of menaquinone. Its ability to promote gut health and its involvement in vitamin K2 biosynthesis distinguish it from other hydroxynaphthoic acids .
Similar Compounds
- 1-Hydroxy-2-naphthoic acid : Known for its use in dye synthesis.
- 3-Hydroxy-2-naphthoic acid : Exhibits inhibitory potency towards certain enzymes.
- 6-Hydroxy-2-naphthoic acid : Involved in alternative menaquinone biosynthetic pathways .
Properties
IUPAC Name |
1,4-dihydroxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,12-13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJUXHHACRXLTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037730 | |
Record name | 1,4-Dihydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31519-22-9 | |
Record name | 1,4-Dihydroxy-2-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31519-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydroxy-2-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031519229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxylic acid, 1,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dihydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydroxy-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIHYDROXY-2-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U77MR5Q7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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